LT175 -

LT175

Catalog Number: EVT-274020
CAS Number:
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LT175 is a synthetically derived compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ ligand. [, , ] PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, playing a crucial role in regulating lipid, glucose, and energy metabolism. [, ] LT175 serves as a valuable research tool for investigating the therapeutic potential of targeting PPARα and PPARγ in metabolic diseases such as type 2 diabetes, obesity, and dyslipidemia. [, , , , ]

Future Directions
  • Further elucidating its structure-activity relationship: Synthesizing and evaluating novel analogues of LT175 with improved potency, selectivity, and pharmacokinetic properties can lead to the development of next-generation PPAR modulators. [, ]
Synthesis Analysis

The synthesis of LT175 involves several organic chemistry techniques aimed at creating compounds that selectively target the peroxisome proliferator-activated receptors alpha and gamma. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various chemical reactions.
  2. Reagents and Conditions: Specific reagents are used to facilitate reactions such as condensation, reduction, and coupling. For example, oxime derivatives can be synthesized through the reaction of aldehydes or ketones with hydroxylamine.
  3. Purification: After synthesis, LT175 is purified using methods like high-performance liquid chromatography to ensure a high purity level (≥98%).
  4. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of LT175 is characterized by its ability to interact with both peroxisome proliferator-activated receptor alpha and gamma. Key structural features include:

  • Ligand Binding Domain: LT175 binds within a newly identified hydrophobic region of the peroxisome proliferator-activated receptor gamma known as the "diphenyl pocket," which is critical for its agonistic activity.
  • Chemical Composition: Its molecular formula and specific functional groups contribute to its pharmacological profile, allowing it to exhibit partial agonist activity at peroxisome proliferator-activated receptor gamma while acting as a full agonist at peroxisome proliferator-activated receptor alpha.
  • Three-Dimensional Conformation: Molecular modeling studies suggest that LT175 adopts a conformation that optimally fits into the receptor binding site, facilitating effective interaction .
Chemical Reactions Analysis

LT175 participates in several chemical reactions relevant to its mechanism of action:

  1. Receptor Activation: Upon binding to peroxisome proliferator-activated receptors, LT175 activates downstream signaling pathways that regulate gene expression involved in lipid and glucose metabolism.
  2. Gene Expression Modulation: It influences the expression of genes associated with fatty acid esterification and storage, leading to altered metabolic profiles in adipose tissues.
  3. Comparative Activity: Compared to traditional thiazolidinediones like rosiglitazone, LT175 shows reduced adipogenic activity, which is beneficial in minimizing weight gain often associated with these drugs .
Mechanism of Action

The mechanism of action of LT175 involves:

  • Selective Activation: LT175 selectively activates peroxisome proliferator-activated receptors alpha and gamma, leading to differential recruitment of transcriptional co-regulators such as cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1.
  • Improved Insulin Sensitivity: By enhancing insulin signaling pathways, LT175 improves glucose homeostasis and increases insulin sensitivity in models of diet-induced obesity.
  • Reduced Adipogenesis: The compound's unique interaction pattern with peroxisome proliferator-activated receptor gamma results in lower expression levels of genes that promote fat storage, thereby mitigating weight gain .
Physical and Chemical Properties Analysis

LT175 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data is typically determined during characterization but is generally indicative of its solid-state properties .
Applications

LT175 has significant potential applications in various scientific fields:

  1. Pharmaceutical Development: As a dual agonist for peroxisome proliferator-activated receptors, LT175 serves as a lead compound for developing new antidiabetic medications that aim to reduce side effects associated with existing therapies.
  2. Metabolic Research: It is utilized in research focused on understanding metabolic diseases, particularly those linked to obesity and insulin resistance.
  3. Drug Discovery Programs: LT175's unique pharmacological profile makes it a valuable scaffold for designing safer derivatives aimed at treating metabolic disorders without adverse effects like weight gain .
Introduction to LT175 in the Context of PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that govern lipid metabolism, glucose homeostasis, and insulin sensitivity. The α and γ subtypes synergistically regulate metabolic processes: PPARα enhances fatty acid oxidation (notably in the liver), while PPARγ promotes adipocyte differentiation and glucose uptake [7] [9]. Dysregulation of these pathways underpins metabolic disorders like type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD). Historically, thiazolidinediones (TZDs) were employed as PPARγ full agonists but faced clinical limitations due to adverse effects. LT175 (chemical name: (2S)-2-(4-{2-[phenyl(phenyl)methoxy]ethoxy}phenoxy)propanoic acid; CAS: 862901-87-9) emerges as a novel dual PPARα/γ ligand designed to overcome these constraints through partial PPARγ agonism and unique receptor interactions [1] [5].

Table 1: Key Structural and Functional Attributes of LT175

PropertyValue
Chemical FormulaC₂₁H₁₈O₃
Molecular Weight318.37 g/mol
PPARα EC₅₀ (Human)0.22 μM
PPARγ EC₅₀ (Human)0.48 μM
Binding Region on PPARγDiphenyl pocket
Primary Metabolic EffectsInsulin sensitization, reduced adipogenesis

Role of PPARα/γ Dual Agonism in Metabolic Regulation

Dual PPARα/γ activation leverages complementary mechanisms to optimize metabolic control:

  • Lipid Metabolism: PPARα agonism upregulates genes for fatty acid β-oxidation (e.g., ACOX1, CPT1A), reducing circulating triglycerides and free fatty acids. In diet-induced obese mice, LT175 decreased plasma triglycerides by 35% and free fatty acids by 28% [2] [5].
  • Glucose Homeostasis: PPARγ activation enhances insulin-dependent glucose disposal in adipose tissue via GLUT4 upregulation and adiponectin secretion. LT175 elevated serum adiponectin by 2.5-fold and fibroblast growth factor 21 (FGF21) by 3-fold, amplifying systemic insulin sensitivity [5].
  • Synergistic Effects: Coactivation mitigates TZD-induced weight gain by counterbalancing PPARγ-driven adipogenesis with PPARα-mediated lipolysis. LT175 reduced body weight by 11% in insulin-resistant mice, contrasting with rosiglitazone-induced weight gain [1] [8].

Table 2: In Vitro Potency of LT175 Across PPAR Subtypes

PPAR SubtypeEC₅₀ (μM)Cell-Based Assay System
Human PPARα0.22GAL4-fused LBD in HepG2 cells (luciferase assay)
Mouse PPARα0.26GAL4-fused LBD in HepG2 cells
Human PPARγ0.48GAL4-fused LBD in HepG2 cells

LT175 as a Novel Ligand with Partial PPARγ Agonist Activity

LT175’s uniqueness stems from its binding kinetics and transcriptional selectivity:

  • Diphenyl Pocket Binding: Unlike TZDs that occupy the canonical ligand-binding pocket, LT175 interacts with a hydrophobic "diphenyl pocket" in the PPARγ ligand-binding domain (LBD). This induces distinct conformational changes, altering cofactor recruitment [1] [5].
  • Partial Agonist Profile: LT175 exhibits submaximal PPARγ transactivation (∼60% of rosiglitazone’s efficacy), reducing adipogenic gene expression. In 3T3-L1 adipocytes, it suppressed FASN (fatty acid synthase) and DGAT1 (diacylglycerol acyltransferase) by 40–50%, blunting lipid accumulation [5].
  • Coregulator Dynamics: LT175 favors recruitment of corepressors like NCoR1 over coactivators (e.g., CBP), dampening genes linked to adipocyte hypertrophy. This shifts PPARγ activity toward insulin sensitization while minimizing lipid storage [2] [5].

Rationale for LT175 Development: Addressing Limitations of Thiazolidinediones

TZDs like rosiglitazone, though potent insulin sensitizers, exhibit class-limiting drawbacks:

  • Adipogenic Side Effects: Full PPARγ agonism excessively activates PPARG-targeted adipogenic genes (e.g., aP2, CD36), causing weight gain and adipose tissue expansion. Rosiglitazone increases adipocyte size by 80% in murine models [3] [9].
  • Bone and Cardiovascular Risks: PPARγ activation in osteoclasts promotes bone resorption, increasing fracture risk. Cardiovascular fluid retention arises from PPARγ-mediated renal sodium reabsorption [3] [6].
  • LT175’s Mitigative Mechanisms:
  • Reduced Adipogenesis: In vivo, LT175 decreased white adipose tissue mass by 20% and adipocyte size by 30% via magnetic resonance imaging, contrasting with rosiglitazone [5].
  • Selective Gene Modulation: LT175 weakly induces FABP4 and ADIPOQ (40% lower than rosiglitazone) but robustly activates GLUT4 and UCP1, favoring metabolic benefits over adipocyte hypertrophy [2] [8].
  • Metabolic Improvements: In high-fat-diet mice, LT175 normalized fasting glucose, insulin, and cholesterol while avoiding fluid retention or bone density loss [5] [8].

Table 3: Comparative Effects of Rosiglitazone vs. LT175 in Preclinical Studies

ParameterRosiglitazoneLT175
Body Weight Change+15%-11%*
Adipocyte Size+80%-30%*
Plasma Triglycerides-20%-35%*
Adiponectin Increase3.5-fold2.5-fold*
Adipogenic Gene InductionStrong (e.g., FABP4)Weak/Selective

* Statistically significant (p<0.05) vs. rosiglitazone [2] [5]

Properties

Product Name

LT175

IUPAC Name

(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1

InChI Key

TZTPJJNNACUQQR-FQEVSTJZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

2-(4-phenylphenoxy)-3-phenylpropanoic acid
LT175

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.